molecular formula C20H25NO B1678096 Pridinol CAS No. 511-45-5

Pridinol

Cat. No. B1678096
CAS RN: 511-45-5
M. Wt: 295.4 g/mol
InChI Key: RQXCLMGKHJWMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pridinol is an atropine-like muscle relaxant used in the treatment of muscle pain associated with muscle tightness . It is also known as an antiparkinsonian and anticholinergic drug .


Molecular Structure Analysis

Pridinol has a molecular formula of C20H25NO. Its average mass is 295.419 Da and its monoisotopic mass is 295.193604 Da .


Chemical Reactions Analysis

Pridinol’s chemical reactions have been studied in various contexts. For instance, one study subjected active ingredients and placebo to oxidation, acid hydrolysis, alkaline hydrolysis, aqueous hydrolysis, and photolytic degradation (ultraviolet degradation) .


Physical And Chemical Properties Analysis

Pridinol has a molecular formula of C20H25NO. Its average mass is 295.419 Da and its monoisotopic mass is 295.193604 Da .

Scientific Research Applications

Pridinol in Cancer-Related Myofascial Pain

Pridinol, a nonbenzodiazepine antispasmodic, has shown effectiveness in treating cancer-related myofascial pain. Case studies indicate that pridinol helps reduce the prevalence of myofascial trigger points, thereby decreasing pain and improving the range of motion in cancer patients (Coyle, 2022).

Stability and Degradation of Pridinol

Research has focused on the stability of pridinol mesylate under various conditions, including hydrolytic, oxidative, photolytic, and thermal stresses. A study developed a method to quantify pridinol and its degradation products, providing insights into the stability and degradation kinetics of pridinol in different environments (Bianchini, Castellano, & Kaufman, 2008).

Pridinol and Low Back Pain

A case study highlighted the adverse effects of pridinol in a patient with low back pain, where pridinol's use led to increased pain intensity. This underscores the importance of careful drug selection in pain management and the potential risks associated with pridinol use in certain cases (Woroń, Kocot-Kępska, & Tymiński, 2022).

Pharmacokinetics of Oral Pridinol

A study on the pharmacokinetics of oral pridinol in healthy subjects revealed insights into its bioavailability and absorption rates. This research contributes to understanding how pridinol behaves in the body, which is crucial for its effective therapeutic use (Richter et al., 2021).

properties

IUPAC Name

1,1-diphenyl-3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,22H,3,8-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXCLMGKHJWMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6856-31-1 (monomesylate), 968-58-1 (mono-hydrochloride)
Record name Pridinol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045090
Record name Pridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MW: 391.52. Crystals, mp 152.5-155.0 °C. Sparingly sol in water /Methanesulfonate/, Soluble in acetone
Record name PRIDINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pridinol

Color/Form

Crystals

CAS RN

511-45-5
Record name Pridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pridinol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pridinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pridinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pridinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pridinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E75Q6SUUB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PRIDINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

120-121 °C
Record name PRIDINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pridinol
Reactant of Route 2
Reactant of Route 2
Pridinol
Reactant of Route 3
Reactant of Route 3
Pridinol
Reactant of Route 4
Reactant of Route 4
Pridinol
Reactant of Route 5
Reactant of Route 5
Pridinol
Reactant of Route 6
Reactant of Route 6
Pridinol

Citations

For This Compound
654
Citations
MA Überall, U Essner… - … Medical Research and …, 2022 - Taylor & Francis
… “pridinol” and “pridinol mesylate” (as the non-proprietary names of the target medication) as well as “lyseen”, “loxeen”, “myoson”, and “konlax” (different brand names) for references to …
Number of citations: 2 www.tandfonline.com
M Richter, F Donath, RS Wedemeyer… - … Journal of Clinical …, 2021 - ncbi.nlm.nih.gov
… Pridinol is renally eliminated as … two oral pridinol formulations after single-dose administration under fasting conditions. The secondary objectives included the determination of pridinol’s …
Number of citations: 3 www.ncbi.nlm.nih.gov
P Gaztañaga, R Baggio, DR Vega - Acta Crystallographica Section B …, 2018 - scripts.iucr.org
Herein are reported the crystal and molecular structures of the pridinol mesylate salt (C20H25NO+·CH3O3S−) (I) and its monohydrated solvate form (C20H25NO+·CH3O3S−·H2O) (II). …
Number of citations: 2 scripts.iucr.org
MA Überall, GHH Müller-Schwefe… - … Medical Research and …, 2022 - Taylor & Francis
Full article: Efficacy and tolerability of the antispasmodic, pridinol, in patients with muscle-pain – results of primepain, a retrospective analysis of open-label real-world data provided by …
Number of citations: 2 www.tandfonline.com
RM Bianchini, PM Castellano, TS Kaufman - Analytica Chimica Acta, 2009 - Elsevier
… anticholinergic compound pridinol mesylate, … pridinol mesylate bulk substance. The results indicate that the method is suitable for the quality control of the bulk manufacturing of pridinol …
Number of citations: 36 www.sciencedirect.com
B Duperray, M Lobut, M Roche, H Pacheco - European Journal of drug …, 1977 - Springer
… When Pridinol is administered intravenously to dogs, only 2% of the dose is found in plasma … as unchanged Pridinol and a similar quantity as its glucuronoconjugate. No Pridinol is …
Number of citations: 1 link.springer.com
SE Vignaduzzo, PM Castellano, TS Kaufman - Journal of pharmaceutical …, 2008 - Elsevier
A simple and reliable reversed-phase high-perfomance liquid chromatographic method has been developed and validated for the simultaneous determination of meloxicam and …
Number of citations: 58 www.sciencedirect.com
RM Bianchini, PM Castellano, TS Kaufman - Journal of Pharmaceutical …, 2008 - Elsevier
The stability of pridinol mesylate (PRI) was investigated under different stress conditions, including hydrolytic, oxidative, photolytic and thermal, as recommended by the ICH guidelines. …
Number of citations: 22 www.sciencedirect.com
LD Simionato, L Ferello, S Stamer… - International …, 2013 - downloads.hindawi.com
Simple, sensitive, and economical simultaneous volumetric and HPLC methods for the determination of pridinol mesylate in raw material have been developed. The volumetric method …
Number of citations: 21 downloads.hindawi.com
ÁG Rodríguez-Basso, SL Bonafede… - Journal of …, 2023 - academic.oup.com
… determination of diclofenac, pridinol and diclofenac impurity … to the scarce information about pridinol degradation products, … of diclofenac potassium and pridinol mesylate in tablets, for …
Number of citations: 4 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.